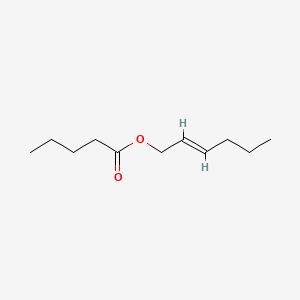

trans-2-Hexenyl valerate

Descripción

Chemical and Biological Significance

Chemically, trans-2-hexenyl valerate (B167501) is classified as a fatty acid ester, which is a carboxylic ester derivative of a fatty acid. hmdb.ca Its molecular structure consists of a trans-configured double bond in the hexenyl group, which influences its chemical properties and biological activity. cymitquimica.com This compound is a colorless to pale yellow liquid at room temperature and is soluble in organic solvents but has limited solubility in water. cymitquimica.com

The biological significance of trans-2-hexenyl valerate is primarily linked to its role as a plant volatile. These compounds are synthesized by plants and are involved in various physiological processes, including fruit ripening and defense mechanisms. chinbullbotany.comnih.govmdpi.com The biosynthesis of many volatile straight-chain esters in plants occurs through the lipoxygenase (LOX) pathway, which uses unsaturated fatty acids like linoleic and linolenic acid as precursors. mdpi.comnih.gov this compound contributes a fruity, apple, and pear-like aroma, making it an important component of the scent profile of many fruits. thegoodscentscompany.comparchem.com

Table 1: Chemical Identification of this compound

| Identifier | Data | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₁H₂₀O₂ | nist.govfishersci.comnist.gov |

| Molecular Weight | 184.28 g/mol | fishersci.comavantorsciences.comcookechem.com |

| CAS Registry Number | 56922-74-8 | nist.govnist.govavantorsciences.com |

| IUPAC Name | (2E)-hex-2-en-1-yl pentanoate | hmdb.cachemspider.com |

| Synonyms | (E)-2-Hexenyl valerate, trans-2-Hexenyl pentanoate | cymitquimica.comnist.govchemspider.com |

| Appearance | Colorless to light yellow clear liquid | cymitquimica.comparchem.com |

| Odor Profile | Ripe apple/pear, fruity-winey, green | thegoodscentscompany.comparchem.com |

Multidisciplinary Research Context

Research on this compound spans several scientific disciplines, highlighting its broad importance.

In food science , this ester is studied for its role in the aroma and flavor of various fruits. For instance, it has been identified as a volatile compound in the peels of numerous apple cultivars, contributing to their specific aroma profiles. nih.gov Research using techniques like headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) has quantified its presence in apples and other fruits like sweet cherries. nih.govresearchgate.net Understanding the composition of such volatiles is essential for breeding programs aimed at improving fruit aroma and for defining the sensory quality of food products. nih.gov The compound is also recognized for its use as a flavoring agent in the food industry, enhancing the taste of products like beverages and candies with its fruity notes. myskinrecipes.comfao.org

In the flavor and fragrance industry , this compound is a valuable ingredient. Its fresh, green, and fruity aroma is incorporated into perfumes, colognes, and personal care products. myskinrecipes.com It is used to impart a natural, leafy scent or to add fruity nuances to floral and other fragrance compositions. thegoodscentscompany.commyskinrecipes.com

In ecology , as a volatile organic compound, this compound is part of the complex chemical language plants use to interact with their environment. Plant-emitted VOCs, including esters from the hexenyl family, are crucial in mediating interactions with insects. nih.gov These compounds can act as signals that attract pollinators or natural predators of herbivores, forming a key component of a plant's indirect defense strategy. nih.govoup.comscienceopen.com For example, studies have shown that different hexenyl esters can either attract or repel specific insect species, demonstrating their nuanced role in plant-insect interactions.

Table 2: Documented Presence of this compound in Various Plants

| Plant Source | Research Context | Finding | Reference(s) |

|---|---|---|---|

| Apple (Malus domestica) | Food Science / Horticulture | Identified as one of 78 volatile compounds in the peels of 40 apple cultivars, contributing to the fruity aroma. | nih.gov |

| Sweet Cherry (Prunus avium) | Food Science | Detected as one of the ester compounds contributing to the volatile profile of sweet cherries. | researchgate.net |

| Habanero Chile Pepper (Capsicum chinense) | Food Chemistry | Identified as a volatile compound that changes during ripening stages. | nist.gov |

| Sage (Salvia officinalis) | Food Science | Found in extracts of sage leaves, indicating its presence in herbaceous plants. | nih.gov |

| Pleurospermum angelicoides | Ecology | Identified as a volatile organic compound in a study of plant defense strategies along an altitudinal gradient. | oup.com |

Structure

3D Structure

Propiedades

IUPAC Name |

[(E)-hex-2-enyl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXAMNXWZLXISB-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC=CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OC/C=C/CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40886209 | |

| Record name | Pentanoic acid, (2E)-2-hexen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Fruity, winey, apple/pear aroma | |

| Record name | trans-2-Hexenyl pentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1378/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

70.00 °C. @ 1.00 mm Hg | |

| Record name | 2-Hexenyl valerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in fats; Insoluble in water, Soluble (in ethanol) | |

| Record name | trans-2-Hexenyl pentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1378/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.873-0.879 | |

| Record name | trans-2-Hexenyl pentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1378/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

56922-74-8 | |

| Record name | trans-2-Hexenyl valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56922-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexenyl pentanoate, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056922748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, (2E)-2-hexen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, (2E)-2-hexen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-hex-2-enyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXENYL PENTANOATE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQO2JJ740G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hexenyl valerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biosynthesis

Endogenous Presence in Biological Systems

trans-2-Hexenyl valerate (B167501) is a naturally occurring ester found within the metabolomes of various plants. It contributes to the characteristic aroma profiles of several fruits, teas, and essential oils. As a volatile organic compound (VOC), it is part of the complex chemical language plants use to interact with their environment.

The compound has been identified as a volatile component in a range of fruits, often contributing to their green, fruity, and ripe aroma notes.

Research on pepper varieties has also detected this ester. In Habanero chili peppers (Capsicum chinense Jack. cv. Habanero), trans-2-Hexenyl valerate (referred to as (E)-2-Hexenyl pentanoate) was identified as a volatile constituent. mdpi.com It has also been reported in flavoured olive oil co-milled with fresh chili peppers. google.com Furthermore, analyses of 40 apple cultivars have shown the presence of this compound, with its concentration varying significantly among different varieties. mdpi.com

Interactive Data Table: Occurrence of this compound in Fruits

| Fruit | Scientific Name | Finding | Reference |

|---|---|---|---|

| Sweet Cherry | Prunus avium | Identified as one of three esters among 31 volatile compounds. | thegoodscentscompany.comresearchgate.net |

| Habanero Pepper | Capsicum chinense | Identified as a volatile compound. | mdpi.com |

| Apple | Malus domestica | Detected in a study of 40 cultivars, with varying concentrations. | mdpi.com |

This compound is a recognized volatile component in various types of tea, contributing to their complex aroma. thegoodscentscompany.comthegoodscentscompany.com A comparative study of the aromatic components in different teas identified this compound, reporting its relative content in Oolong tea (0.40%), green tea (0.41%), black tea (0.14%), and white tea (0.08%). fjnyxb.cn Its presence is also noted in sage (Salvia officinalis L.) leaves, which are used to make herbal teas. mdpi.com

Interactive Data Table: Relative Content of this compound in Teas

| Tea Type | Relative Content (%) | Reference |

|---|---|---|

| Oolong Tea | 0.40 | fjnyxb.cn |

| Green Tea | 0.41 | fjnyxb.cn |

| Black Tea | 0.14 | fjnyxb.cn |

| White Tea | 0.08 | fjnyxb.cn |

The essential oils of several aromatic plants contain this compound. An analysis of the essential oil from the aerial parts of Valeriana parviflora, a plant endemic to the Venezuelan Andes, identified this compound as a constituent, accounting for 2.0% of the total oil during the dry season collection. researchgate.net It has also been identified in the essential oil of Artemisia ordosica during its vegetative period and in chamomile. mdpi.comscribd.com

Plants emit a wide array of volatile organic compounds that mediate ecological interactions, including communication with insects. researchgate.net These volatile signals can attract pollinators or repel herbivores. This compound is one such compound found in the floral bouquet of plants like Patrinia scabiosifolia, where it is noted for its fruity fragrance. researchgate.netresearchgate.net While direct studies detailing the specific behavioral responses of insects to isolated this compound are limited, its presence as a plant volatile places it within the broader context of chemical signaling. The fruity and green notes characteristic of many hexenyl esters are often involved in attracting fruit-eating insects, suggesting a potential role for this compound in plant-insect interactions.

Identification in Plant Metabolomes

Elucidation of Biosynthetic Pathways

The biosynthesis of this compound is rooted in the plant's fatty acid metabolism, specifically the oxylipin pathway. This multi-step process involves the enzymatic transformation of polyunsaturated fatty acids into a variety of volatile compounds.

The pathway is initiated with the oxygenation of fatty acids like α-linolenic acid by the enzyme lipoxygenase (LOX) . This step produces a hydroperoxide intermediate. Subsequently, the enzyme hydroperoxide lyase (HPL) cleaves this intermediate to form short-chain aldehydes. In this case, the C6 aldehyde trans-2-hexenal (B146799) is produced. mdpi.comgoogle.com

This aldehyde can then be reduced to its corresponding alcohol, trans-2-hexenol , by an alcohol dehydrogenase . nih.gov The final step in the formation of this compound is the esterification of trans-2-hexenol with a valeryl group, which is derived from valeryl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT) . researchgate.net AATs are a class of enzymes responsible for the synthesis of a wide variety of esters that contribute to the flavor and aroma of fruits and flowers. researchgate.net

Mechanisms of Esterification within Fatty Acid Metabolism

Esterification is a fundamental chemical reaction where two reactants, typically an alcohol and an acid, combine to form an ester. wikipedia.org In the biosynthesis of this compound, this process involves the joining of an alcohol, trans-2-hexen-1-ol (B124871), and a carboxylic acid, valeric acid (pentanoic acid). Both of these precursor molecules are products of fatty acid metabolism.

The formation of esters from carboxylic acids is a reversible reaction. inrs.ca In a biological context, the acid is typically activated to a more reactive form, such as an acyl-CoA thioester. The key reaction is the condensation of an alcohol with this activated acyl-CoA, a process catalyzed by specific enzymes. researchgate.net

The alcohol precursor, trans-2-hexen-1-ol, is derived from the breakdown of larger fatty acids, specifically through the oxylipin pathway. nih.govuky.edu This pathway is initiated by damage to plant tissues, which triggers the release of C6-aldehydes, known as green leaf volatiles, from the degradation of polyunsaturated fatty acids like α-linolenic acid. wikipedia.orguky.edu These aldehydes are then reduced to their corresponding alcohols. The acid precursor, valeric acid, is a short-chain fatty acid. The final step is the esterification, where the alcohol and the activated form of the acid are combined. In many plants, alcohol acyltransferases (AATs) are the enzymes responsible for catalyzing this condensation of an alcohol and an acyl-CoA to form the final ester. researchgate.net

Enzymatic Transformations and Precursor Intermediates

The biosynthesis of this compound is a multi-step enzymatic process involving several key intermediates derived from fatty acids. The pathway can be understood by tracing the formation of its two constituent parts: the alcohol and the carboxylic acid.

The alcohol moiety, trans-2-hexenol, originates from the C18 polyunsaturated fatty acid, α-linolenic acid. nih.gov This process is particularly active in wounded plant tissues, such as in bruised strawberry fruit. nih.govuky.edu

Lipoxygenase (LOX) Action : The pathway begins when the enzyme lipoxygenase (LOX) catalyzes the oxygenation of α-linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT). nih.govuky.edu Studies on wounded strawberry fruit have shown a significant increase in LOX activity following injury. nih.gov

Hydroperoxide Lyase (HPL) Cleavage : The intermediate 13-HPOT is then cleaved by the enzyme hydroperoxide lyase (HPL). This reaction yields cis-3-hexenal. nih.govuky.edu

Isomerization : cis-3-Hexenal can then undergo isomerization to the more stable trans-2-hexenal. uky.edu This conversion can occur spontaneously or be enzymatically catalyzed.

Reduction : Finally, trans-2-hexenal is reduced to its corresponding alcohol, trans-2-hexen-1-ol, by an alcohol dehydrogenase. google.com

The acid moiety, valeric acid (pentanoic acid), is a short-chain fatty acid. For esterification to occur, it must be in its activated thioester form, valeryl-CoA.

The final enzymatic step is the condensation of trans-2-hexen-1-ol and valeryl-CoA, catalyzed by an alcohol acyltransferase (AAT), to yield the final product, this compound. researchgate.net

| Enzyme | Substrate | Product | Role in Pathway |

|---|---|---|---|

| Lipoxygenase (LOX) | α-Linolenic Acid | 13-Hydroperoxyoctadecatrienoic acid (13-HPOT) | Initiates the oxylipin pathway for C6 volatile production. nih.govuky.edu |

| Hydroperoxide Lyase (HPL) | 13-HPOT | cis-3-Hexenal | Cleaves the fatty acid hydroperoxide to form the initial C6 aldehyde. nih.govuky.edu |

| Alcohol Dehydrogenase (ADH) | trans-2-Hexenal | trans-2-Hexen-1-ol | Reduces the aldehyde precursor to the alcohol needed for esterification. google.com |

| Alcohol Acyltransferase (AAT) | trans-2-Hexen-1-ol + Valeryl-CoA | This compound | Catalyzes the final esterification step to form the aroma compound. researchgate.net |

Chemical Synthesis Methodologies

Synthetic Routes for trans-2-Hexenyl Valerate (B167501)

The primary and most direct method for synthesizing trans-2-Hexenyl valerate is through the esterification of trans-2-hexen-1-ol (B124871) with valeric acid. This reaction typically requires the presence of an acid catalyst to proceed at a practical rate. The general chemical equation for this reaction is:

CH₃(CH₂)₃COOH + HOCH₂CH=CH(CH₂)₂CH₃ → CH₃(CH₂)₃COOCH₂CH=CH(CH₂)₂CH₃ + H₂O

In this process, the hydroxyl group (-OH) of the alcohol reacts with the carboxyl group (-COOH) of the carboxylic acid, forming an ester linkage and a molecule of water as a byproduct. To drive the reaction towards the product side and achieve high yields, the water is often removed as it is formed, a common strategy in equilibrium-limited reactions. Industrial synthesis may employ various techniques to achieve this, such as azeotropic distillation.

While effective, this method can present challenges related to catalyst removal and potential side reactions, particularly at the elevated temperatures often required for chemical catalysis.

Enzymatic Synthesis and Biocatalysis

In recent years, there has been a significant shift towards "green chemistry" principles, prompting the development of more sustainable and environmentally friendly synthesis methods. Enzymatic synthesis, or biocatalysis, has emerged as a powerful alternative to traditional chemical routes for the production of esters like this compound. mdpi.comresearchgate.net This approach utilizes enzymes, typically lipases, as catalysts. ijeat.orgacs.org

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats and oils. acs.orgrsc.org However, in non-aqueous or low-water environments, their catalytic activity can be reversed to favor the synthesis of esters from alcohols and carboxylic acids. ijeat.orgrsc.org This process offers several advantages over chemical catalysis, including high specificity, milder reaction conditions (lower temperature and pressure), and reduced byproduct formation. mdpi.comrsc.org

The use of immobilized lipases, where the enzyme is physically confined or chemically bonded to a solid support, is particularly advantageous for industrial applications. mdpi.com Immobilization enhances enzyme stability, allows for easy separation of the catalyst from the reaction mixture, and enables the reuse of the biocatalyst over multiple reaction cycles, thereby reducing operational costs. mdpi.comacs.org Various lipases, such as those from Candida antarctica and Thermomyces lanuginosus, have been successfully employed for the synthesis of a range of flavor esters. researchgate.netresearchgate.net

A study on the synthesis of ethyl valerate, a related short-chain ester, demonstrated that using immobilized Thermomyces lanuginosa lipase (B570770) resulted in an 82% conversion rate within 120 minutes. researchgate.net Another investigation into the production of ethyl butyrate (B1204436) found that the yield could be significantly influenced by the molar ratio of the alcohol to the acid. researchgate.net These findings highlight the importance of optimizing reaction parameters in lipase-mediated esterification.

To maximize the efficiency and economic viability of enzymatic ester synthesis, significant research has focused on process optimization within bioreactor systems. acs.org Key parameters that are often manipulated include temperature, substrate concentration, enzyme loading, and water activity. mdpi.com The design of the bioreactor itself also plays a crucial role. acs.org

Different types of bioreactors, such as batch, fed-batch, and continuous flow reactors, each offer distinct advantages. acs.org For instance, continuous flow reactors, like packed-bed reactors, can offer high productivity and are well-suited for large-scale industrial production. sci-hub.se The choice of reactor depends on factors such as the kinetics of the reaction, the stability of the immobilized enzyme, and the desired production scale. acs.org

Solvent-free systems are particularly attractive from an environmental and cost perspective, as they eliminate the need for organic solvents. rsc.org However, in such systems, the substrates themselves form the reaction medium, and their properties, such as polarity and mutual solubility, can significantly impact the reaction rate. rsc.org

| Parameter | Description | Impact on Synthesis |

| Temperature | The operational temperature of the bioreactor. | Affects enzyme activity and stability, as well as reaction kinetics. |

| Substrate Molar Ratio | The ratio of alcohol to carboxylic acid. | Influences the reaction equilibrium and can affect enzyme inhibition. researchgate.net |

| Enzyme Loading | The amount of biocatalyst used. | Higher loading can increase the reaction rate but also adds to the cost. |

| Water Activity | The amount of available water in the system. | Crucial for lipase activity; too much water favors hydrolysis, while too little can inactivate the enzyme. |

While naturally occurring lipases are effective catalysts, their performance can often be improved for specific industrial applications through protein engineering. acs.org This field involves modifying the amino acid sequence of an enzyme to enhance its properties, such as catalytic activity, stability under harsh conditions (e.g., high temperatures or extreme pH), and substrate specificity. acs.org

Techniques like directed evolution and rational design are used to create mutant enzymes with desired characteristics. For example, an enzyme could be engineered to have a higher affinity for trans-2-hexen-1-ol and valeric acid, leading to a faster and more efficient synthesis of this compound. While specific examples of enzyme engineering for this compound are not widely published, the principles have been successfully applied to the synthesis of other valuable chemicals. acs.org

Derivatization from Related Unsaturated Hexenyl Compounds (e.g., trans-2-Hexenal (B146799) precursors)

An alternative synthetic strategy involves the derivatization of closely related compounds. One such precursor is trans-2-Hexenal, also known as leaf aldehyde, which possesses a similar six-carbon backbone with a trans-double bond. thegoodscentscompany.comfoodb.ca

The synthesis of trans-2-Hexenal itself can be achieved through various methods, including the oxidation of trans-2-hexen-1-ol or via a Prins cyclization followed by hydrolysis using n-butyraldehyde and vinyl ethyl ether as starting materials. google.com Once trans-2-Hexenal is obtained, it can be reduced to trans-2-hexen-1-ol. This reduction can be accomplished using standard chemical reducing agents.

Following the reduction of trans-2-Hexenal to trans-2-hexen-1-ol, the resulting alcohol can then be esterified with valeric acid to produce this compound, as described in the direct synthetic route. This two-step approach, while more complex, can be advantageous if trans-2-Hexenal is a more readily available or cost-effective starting material.

Advanced Analytical Characterization

Chromatographic and Mass Spectrometric Techniques

Gas chromatography coupled with mass spectrometry is the cornerstone for analyzing volatile and semi-volatile compounds. azolifesciences.com This combination allows for the separation of individual components from a mixture, followed by their identification based on their mass-to-charge ratio and fragmentation patterns.

Table 1: GC Retention Indices for trans-2-Hexenyl Valerate (B167501)

| Column Type | Active Phase | Retention Index (I) |

|---|---|---|

| Capillary | HP-5 (non-polar) | 1299 |

| Capillary | SE-30 (non-polar) | 1275 |

| Capillary | Carbowax 20M (polar) | 1560 |

Data sourced from the NIST Chemistry WebBook. nist.gov

Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique for the analysis of volatile and semi-volatile organic compounds in solid and liquid samples. mdpi.commdpi.com This method is particularly valuable for extracting aroma compounds from complex matrices like fruit without the need for solvents. nih.govjst.go.jp In this technique, a fused-silica fiber coated with a stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane, DVB/CAR/PDMS) is exposed to the headspace above the sample. nih.govjst.go.jp Volatile compounds, including trans-2-hexenyl valerate, adsorb onto the fiber and are then thermally desorbed into the GC injector for analysis. nih.gov This method has been successfully employed to identify dozens of volatile compounds in fruits like apples and jujubes, providing a detailed profile of their characteristic aromas. nih.govnih.gov The efficiency of the extraction can be influenced by factors such as the fiber coating, extraction temperature, and time. mdpi.com

For robust and reliable compound identification, retention time locking (RTL) and mass spectral libraries are indispensable tools. RTL is a technique used with GC-MS systems to standardize retention times across different instruments and over long periods. europa.eu It works by adjusting the column's inlet pressure to match the retention time of a specific reference compound, ensuring that other compounds in the sample also elute at predictable times. europa.eu This greatly improves the reliability of identification when comparing sample data to a reference library. europa.eu

Mass spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, are vast collections of electron ionization (EI) mass spectra. gcms.cz After a compound like this compound is separated by GC, its mass spectrum is compared against the entries in the library. proteomicsml.orgswgdrug.org A high match score, combined with a consistent retention time (ideally from an RTL system), provides a high degree of confidence in the compound's identification. gcms.cznih.gov These libraries can be specialized for specific applications, such as flavors and fragrances, and are continuously updated. gcms.czsciex.com

Spectroscopic Analysis for Structural Confirmation

While GC-MS provides strong evidence for a compound's identity, spectroscopic methods like standalone mass spectrometry and infrared spectroscopy offer detailed structural information, confirming the presence of specific functional groups and fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and break apart into characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation of esters like this compound is influenced by the functional group. msu.edu

The molecular ion peak (M+) for this compound would be at a mass-to-charge ratio (m/z) of 184, corresponding to its molecular weight. nist.gov Common fragmentation patterns for esters include cleavage at bonds adjacent to the carbonyl group and the ester oxygen. nih.govmiamioh.edu Key fragment ions for this compound would arise from the loss of the alkoxy group and cleavages within the alkyl chains. The presence of a double bond in the hexenyl group also influences fragmentation, leading to characteristic resonance-stabilized cations. researchgate.netlibretexts.org

Table 2: Predicted EI-MS Fragmentation Data for this compound

| m/z Value | Interpretation |

|---|---|

| 184 | Molecular Ion [M]+ |

| 101 | [C5H9O2]+ (Acylium ion from loss of hexenyl group) |

| 83 | [C6H11]+ (Hexenyl cation from loss of valerate group) |

| 57 | [C4H9]+ (Butyl cation from valerate chain) |

| 55 | [C4H7]+ (Alkenyl fragment) |

| 43 | [C3H7]+ (Propyl cation) |

| 41 | [C3H5]+ (Allyl cation) |

Data interpreted from general ester fragmentation patterns and spectral database information. msu.edunist.gov

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. pressbooks.pub Each type of bond (e.g., C=O, C=C, C-O, C-H) vibrates at a characteristic frequency, resulting in a unique absorption spectrum. libretexts.org

For this compound, the FT-IR spectrum would show distinct absorption bands confirming its structure as an unsaturated ester. libretexts.org The most prominent peak would be the strong C=O stretch of the ester group. pressbooks.pub The presence of the carbon-carbon double bond (C=C) in the trans configuration and the associated vinylic C-H bonds would also give rise to specific absorption bands. vscht.cz

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

|---|---|---|---|

| ~3020-3100 | =C-H stretch | Alkene | Medium |

| ~2850-2960 | C-H stretch | Alkane | Strong |

| ~1735-1745 | C=O stretch | Ester | Strong |

| ~1670 | C=C stretch | Alkene (trans) | Weak-Medium |

| ~1170 | C-O stretch | Ester | Strong |

| ~965 | =C-H bend (out-of-plane) | Alkene (trans) | Strong |

Data compiled from characteristic infrared absorption tables for esters and alkenes. pressbooks.publibretexts.orgvscht.czscribd.comlibretexts.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Quantitative Analysis and Internal Standardization Approaches

An internal standard (IS) is a known amount of a specific compound added to a sample before analysis. scioninstruments.com The purpose of the IS is to correct for variations that can occur during sample preparation and the GC injection process. scioninstruments.com Since the internal standard is subjected to the same conditions as the analyte (this compound), any loss of volume or experimental inconsistency will affect both compounds proportionally. The quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area, which provides a more accurate and reproducible measurement than relying on the absolute peak area of the analyte alone. scioninstruments.com

The selection of a suitable internal standard is critical for the success of the quantitative analysis. An ideal internal standard should have chemical and physical properties similar to the analyte, but it must not be naturally present in the sample matrix. scioninstruments.com Furthermore, it needs to be chromatographically resolved from all other components in the sample. scioninstruments.com For the analysis of volatile esters like this compound, compounds such as other esters or ketones are often chosen.

Detailed Research Findings

Several studies have utilized internal standardization for the quantification of this compound and related volatile compounds in complex mixtures.

Analysis in Apple Peels: In a comprehensive study of 40 apple cultivars, headspace solid-phase microextraction (HS-SPME) combined with GC-MS was used to quantify volatile compounds. nih.gov Researchers used 3-nonanone (B1329264) as an internal standard to quantify the components, including this compound. nih.gov The content of each volatile was calculated based on the peak area relative to the 3-nonanone standard. nih.gov This study found that the average content of this compound across the 40 cultivars was 5.12 µg/kg, with concentrations ranging from undetectable levels up to 57.99 µg/kg, highlighting the significant variation among different apple varieties. semanticscholar.orgnih.gov

General Volatile Analysis in Apples: Another study focusing on 'Fuji' apples employed 2-octanol as an internal standard for the quantification of various aroma compounds. jst.go.jp This choice illustrates the use of an alcohol as an internal standard for analyzing a broad range of volatiles, including esters.

Analysis in E-Cigarette Solutions: In the analysis of flavoring additives in e-cigarette refill solutions, a GC-MS method was developed using naphthalene-d8 (a deuterated aromatic hydrocarbon) as the internal standard. mostwiedzy.pl While this study quantified the isomer cis-3-hexenyl valerate, the principle remains the same. mostwiedzy.pl Using a deuterated version of a compound is a sophisticated internal standardization technique, especially in GC-MS, as the deuterated standard has nearly identical chemical properties and retention time to its non-deuterated counterpart but is distinguishable by its higher mass. scioninstruments.com

Analysis in Chamomile Essential Oil: The chemical profile of chamomile essential oil extracted using solvent-free microwave extraction was compared to traditional steam distillation. The relative abundance of this compound was found to be 0.10% in the microwave-extracted oil and 0.23% in the steam-distilled oil, as determined by GC-MS peak area percentage. sciforum.net

These examples demonstrate that the choice of internal standard can vary depending on the specific matrix and the range of compounds being analyzed. The consistent principle is the addition of a known quantity of a non-native, stable compound to correct for analytical variability.

The data below summarizes the quantitative findings for this compound from a study on apple cultivars.

Table 1: Quantitative Data for this compound in Apple Cultivars

| Analytical Method | Matrix | Internal Standard | Average Concentration (µg/kg) | Concentration Range (µg/kg) | Citation |

|---|

Table 2: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| cis-3-Hexenyl valerate |

| 2-Octanol |

| 3-Nonanone |

Flavor Chemistry and Perception Mechanisms

Contribution to Complex Aroma Profiles in Food Systems

The complexity of flavor in food arises from the interaction of numerous volatile compounds. nih.govresearchgate.net The aroma of a single product is a complex mixture, and the perception of one compound can be altered by the presence of others. nih.gov trans-2-Hexenyl valerate (B167501) is part of this intricate matrix, and its contribution must be understood within the context of the entire volatile profile.

Table 1: Occurrence and Aroma Description of trans-2-Hexenyl Valerate in Various Food Products

| Food Product | Aroma/Flavor Contribution | Reference |

|---|---|---|

| Apple | Fruity, green, fresh | myskinrecipes.comnih.gov |

| Pear | Ripe apple/pear, fruity-winey | thegoodscentscompany.com |

| Pineapple and Tropical Flavors | Fruity | thegoodscentscompany.com |

| Black Tea | Present as a volatile component | chemicalbook.com |

Genetic and Enzymatic Regulation of Flavor Ester Biosynthesis

The formation of flavor esters like this compound is a highly regulated process at both the genetic and enzymatic levels.

The biosynthesis of this compound is intrinsically linked to the lipoxygenase (LOX) pathway. mdpi.comfrontiersin.org This pathway is responsible for the formation of C6 compounds, also known as green leaf volatiles (GLVs), from the breakdown of fatty acids. mdpi.com The process begins with the oxygenation of polyunsaturated fatty acids by lipoxygenases (LOXs) to form hydroperoxides. mdpi.comnih.gov These hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to produce C6 aldehydes, such as hexanal (B45976) and (E)-2-hexenal. mdpi.comnih.govscispace.comoup.com These aldehydes can be further reduced to their corresponding alcohols, including trans-2-hexenol, by alcohol dehydrogenase (ADH). frontiersin.org

The final and crucial step in the formation of this compound is the esterification of the alcohol (trans-2-hexenol) with an acyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs). oup.comnih.gov AATs are a diverse family of enzymes that can utilize a wide range of alcohols and acyl-CoAs as substrates, leading to the production of a vast array of esters that contribute to the unique aroma profiles of different fruits. oup.comnih.gov The activity of AATs is often induced during fruit ripening, coinciding with the development of characteristic aromas. nih.gov For example, a melon AAT, CM-AAT1, has been shown to efficiently use trans-2-hexenol as a substrate. nih.gov Similarly, AATs from strawberry and banana have demonstrated activity with C6 alcohols. nih.govbrocku.ca

Modern analytical techniques, including transcriptomics and metabolomics, have provided deeper insights into the regulation of flavor ester biosynthesis. Studies have shown a clear correlation between the expression of genes encoding for LOX, HPL, ADH, and AAT enzymes and the production of volatile esters during fruit ripening and storage. frontiersin.orgnih.govresearchgate.netbohrium.com

For example, in European pears, the expression of several genes involved in the LOX pathway was found to be significantly upregulated during postharvest storage, which correlated with the changes in ester profiles. frontiersin.orgbohrium.com Transcriptome analysis has been instrumental in identifying candidate genes that regulate the synthesis of specific esters. frontiersin.orgbohrium.com In pepper fruits, the abundance of certain esters at different ripening stages was linked to the expression patterns of genes in the fatty acid metabolism pathway. researchgate.net Furthermore, epigenetic modifications, such as the removal of repressive marks on the promoters of AAT genes, have been shown to be associated with their increased expression during fruit ripening. nih.gov These integrated "omics" approaches are crucial for understanding the complex network that governs the production of important flavor compounds like this compound.

Table 2: Key Enzymes and Genes in the Biosynthesis of this compound

| Enzyme/Gene Family | Role in Biosynthesis | Reference |

|---|---|---|

| Lipoxygenase (LOX) | Catalyzes the initial oxygenation of fatty acids. | mdpi.comnih.gov |

| Hydroperoxide Lyase (HPL) | Cleaves hydroperoxides to form C6 aldehydes. | mdpi.comnih.govscispace.com |

| Alcohol Dehydrogenase (ADH) | Reduces C6 aldehydes to their corresponding alcohols (e.g., trans-2-hexenol). | frontiersin.org |

| Alcohol Acyltransferase (AAT) | Catalyzes the final esterification step to form the ester. | oup.comnih.gov |

Sensory Interactions and Synergistic/Antagonistic Effects with Other Volatiles

The perception of flavor is not merely the sum of its individual chemical components; it is a complex interplay of sensory interactions. nih.govresearchgate.netresearchgate.net The presence of one volatile compound can enhance (synergism) or suppress (antagonism) the perception of another. researchgate.net this compound, with its green and fruity notes, interacts with other volatiles in a food's aroma profile to create the final sensory experience.

Research on Flavor Release Dynamics and Perceptual Thresholds

The perception of a flavor compound is dependent not only on its concentration in the food but also on its release from the food matrix and its detection by the olfactory receptors. nih.govwur.nl The dynamics of flavor release are influenced by the physical and chemical properties of the food, as well as the conditions in the mouth during consumption, such as temperature, saliva, and chewing. nih.gov

Ecological and Environmental Impact

Volatile Organic Compound (VOC) Emission Dynamics in Natural Environments

The emission of trans-2-Hexenyl valerate (B167501), like other GLVs, is characterized by a rapid release in response to tissue damage. nih.gov In unstressed plants, emissions of these compounds are negligible. nih.gov However, when a plant cell is damaged, fatty acids released from the membranes are converted into C6 volatiles. nih.gov This process is so immediate that the characteristic "scent of cut grass" is primarily composed of these compounds.

Studies have identified isomers such as cis-3-hexenyl valerate in the blend of volatiles released from plants subjected to artificial lesions, confirming its role as a damage-induced VOC. The dynamics of this emission are directly tied to the stress event. The quantity and specific blend of GLVs can vary depending on the plant species and the nature of the stressor. thegoodscentscompany.com

The general emission pattern for stress-induced GLVs follows a distinct dynamic:

Initial Burst: A large quantity is released within seconds to minutes of the initial damage. nih.gov

Sustained Release: Emissions may continue as long as the stress is present, such as during continuous herbivore feeding.

Environmental Influence: The rate of volatilization and atmospheric transport is influenced by physical factors like temperature, humidity, and wind speed, which affect the compound's vapor pressure and dispersal. nih.govthegoodscentscompany.comnih.gov

Table 1: General Emission Profile of Green Leaf Volatiles (GLVs) like trans-2-Hexenyl valerate

Emission Phase Typical Trigger Emission Rate Primary Influencing Factors Basal (Unstressed) Normal physiological processes Trace to none Plant species, developmental stage Inducible (Stress) Mechanical damage, herbivory, pathogen attack, abiotic stress High, rapid burst followed by sustained release Severity and duration of stress, temperature, light

Influence of Abiotic Stressors on Emission Phenotypes (e.g., Nutrient Availability, Climate)

Abiotic stressors are non-living environmental factors that can induce physiological stress in plants, leading to the emission of VOCs, including the class to which trans-2-Hexenyl valerate belongs. mdpi.com The emission phenotype—the specific quantity and composition of the volatile blend—is plastic and can be significantly altered by these stressors.

Temperature: Increased temperatures can directly increase the vapor pressure of volatile compounds, leading to higher emission rates. nih.govmdpi.com Studies on various plants have shown that heat stress alone can trigger the release of GLVs. nih.gov

Water Availability: Drought stress is a significant trigger for VOC emission. mdpi.comresearchgate.net Plants under water deficit may experience cellular damage that activates the LOX pathway, leading to the production and release of GLVs. researchgate.net Conversely, higher soil humidity has been shown to positively influence the emission of some C6 esters in certain species. nih.gov

Light Intensity: Light provides the energy for photosynthesis, which produces the precursors for many plant metabolites. High light intensity can be a stressor and has been shown to induce VOC emissions. mdpi.com The synthesis and emission of many herbivore-induced volatiles, including GLVs, can exhibit a diurnal rhythm, often peaking during light periods when herbivores are active and photosynthesis is occurring. doi.org

Table 2: Documented Effects of Abiotic Stressors on Green Leaf Volatile (GLV) Emissions

Abiotic Stressor General Effect on GLV Emission Underlying Mechanism High Temperature Increased emission rates Increased compound volatility; potential for heat-induced cell damage. [3, 8] Drought / Water Stress Induces or increases emissions Cellular damage from dehydration activates the LOX pathway. [8, 23] High Light Intensity Can induce and modify emissions Photo-oxidative stress; regulation of precursor biosynthesis. uu.nl Mechanical Wounding (e.g., Wind) Triggers rapid, high-level emissions Direct cell membrane disruption. [3, 8]

Biotic Interactions: Herbivory and Pathogen Defense Signaling

The release of this compound and other GLVs is a key element of plant defense against biotic threats like herbivores and pathogens. nih.gov These herbivore-induced plant volatiles (HIPVs) are not merely byproducts of damage but are active signaling molecules. doi.orguu.nl

Herbivory Defense: When an insect chews on a leaf, the mechanical damage and chemical elicitors from the insect's saliva trigger a defensive response, including the immediate release of a GLV plume. doi.orgnih.gov This has several ecological functions:

Direct Defense: GLVs can have anti-feedant or toxic effects on some herbivores, deterring further feeding.

Indirect Defense: A primary role of HIPVs is to attract natural enemies of the attacking herbivores, such as parasitic wasps or predatory insects. uu.nlresearchgate.net This "cry for help" is a well-documented form of indirect defense.

Plant-Plant Signaling: Volatiles released from a damaged plant can be perceived by neighboring plants (or even undamaged parts of the same plant), which then prime their own defenses in preparation for a potential attack. mdpi.comnih.gov This priming can lead to a faster and stronger defensive response upon actual attack.

Pathogen Defense: Plants also release GLVs in response to infection by certain pathogens. nih.govmdpi.com These volatiles can have direct antimicrobial properties, inhibiting the growth of fungi or bacteria. nih.gov Furthermore, similar to the response to herbivory, these volatiles can act as signals that induce systemic acquired resistance (SAR) throughout the plant and prime defenses in nearby plants. mdpi.com

The specific blend of volatiles released can convey detailed information about the type of attacker, allowing for a tailored response from predators and neighboring plants. doi.org While the specific signaling role of this compound has not been deeply elucidated, its membership in the GLV class places it within this complex web of ecological defense signaling.

Emerging Research Directions and Future Perspectives

Integrated Omics Approaches for Systems-Level Understanding (Metabolomics, Transcriptomics)

Emerging research is increasingly focused on utilizing integrated omics approaches to gain a comprehensive, systems-level understanding of the biosynthesis and regulation of volatile esters like trans-2-Hexenyl valerate (B167501). While specific studies on this compound are limited, the application of metabolomics and transcriptomics in the broader context of fruit aroma development provides a clear roadmap for future investigations.

Metabolomics allows for the high-throughput analysis of the complete set of small-molecule metabolites within a biological system. In the context of trans-2-Hexenyl valerate, metabolomic profiling can identify and quantify the precursor molecules, such as valeric acid and (E)-2-hexenol, as well as the final ester product across different plant tissues, developmental stages, or in response to environmental stimuli. nih.gov This approach can reveal the metabolic pathways that are active and how they are modulated to produce this specific flavor compound. For instance, studies on various fruits have successfully used metabolomics to correlate the abundance of specific esters with fruit ripening and aroma profiles. nih.govnih.gov

Transcriptomics , on the other hand, provides a snapshot of the gene expression profile of an organism under specific conditions. By analyzing the transcriptome of a plant that produces this compound, researchers can identify the genes encoding the enzymes involved in its biosynthesis. This includes genes for fatty acid synthesis, the lipoxygenase (LOX) pathway that produces C6 aldehydes and alcohols, and the alcohol acyltransferases (AATs) that catalyze the final esterification step. nih.govacs.org Integrated analysis of metabolomic and transcriptomic data can then establish direct links between gene expression and metabolite accumulation. For example, a high level of expression of a particular AAT gene that correlates strongly with the concentration of this compound would be strong evidence for its role in the biosynthesis of this compound. nih.govacs.org

Future research will likely involve the application of these integrated omics approaches to plants known to produce significant amounts of this compound. This will enable the elucidation of the complete biosynthetic pathway, the identification of key regulatory genes and transcription factors, and a deeper understanding of how the production of this valuable flavor and fragrance compound is controlled at the molecular level.

| Omics Approach | Application to this compound Research | Expected Outcomes |

| Metabolomics | Identification and quantification of precursors (valeric acid, (E)-2-hexenol) and the final ester in different plant tissues and developmental stages. | Elucidation of the metabolic network leading to this compound formation and its dynamics. |

| Transcriptomics | Identification of genes encoding biosynthetic enzymes (e.g., lipoxygenases, alcohol dehydrogenases, alcohol acyltransferases). | Discovery of key genes and regulatory elements controlling the biosynthesis of this compound. |

| Integrated Omics | Correlation of gene expression profiles with metabolite accumulation patterns. | A systems-level understanding of the regulation of this compound production, enabling targeted strategies for metabolic engineering. |

Advancements in Sustainable Biocatalytic Production

The demand for natural and sustainable flavor and fragrance compounds has driven research into biocatalytic methods for the production of esters like this compound. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages over traditional chemical synthesis, including milder reaction conditions, higher specificity, and a reduced environmental footprint. begellhouse.com

Lipases are the most commonly used enzymes for the synthesis of flavor esters. begellhouse.commdpi.comnih.gov These enzymes can catalyze esterification reactions between an alcohol and a carboxylic acid in non-aqueous media. The sustainable production of this compound would involve the use of a lipase (B570770) to catalyze the reaction between (E)-2-hexenol and valeric acid.

Recent advancements in this field have focused on several key areas:

Immobilization of Lipases: To improve the stability and reusability of lipases, they are often immobilized on solid supports. begellhouse.comnih.gov This allows for easy separation of the enzyme from the reaction mixture and its use in multiple reaction cycles, which significantly reduces the cost of the process. researchgate.net Various materials, including chitosan and silica gel, have been successfully used for lipase immobilization. nih.govresearchgate.net

Solvent Engineering: The choice of solvent can greatly influence the efficiency of the biocatalytic reaction. Research is ongoing to identify environmentally friendly and effective solvents for ester synthesis. In some cases, solvent-free systems are being developed to further enhance the sustainability of the process. researchgate.net

Process Optimization: Response surface methodology and other statistical tools are being employed to optimize reaction parameters such as temperature, substrate molar ratio, and enzyme concentration to maximize the yield of the desired ester. researchgate.net

The biocatalytic synthesis of this compound is a promising area of research that aligns with the principles of green chemistry. Future work will likely focus on the development of highly efficient and stable immobilized lipase systems for the large-scale, sustainable production of this valuable flavor and fragrance compound.

| Advancement | Description | Relevance to this compound Production |

| Enzyme Immobilization | Attaching lipases to solid supports to enhance stability and reusability. | Enables cost-effective and continuous production processes. |

| Use of Novel Biocatalysts | Exploring lipases from various microbial sources with different specificities and stabilities. | Identification of the optimal lipase for the specific synthesis of this compound. |

| Process Optimization | Fine-tuning reaction conditions (temperature, substrate ratio, etc.) to maximize yield and efficiency. | Ensures high productivity and economic viability of the biocatalytic process. |

| Solvent-Free Systems | Conducting reactions without organic solvents to reduce environmental impact. | A greener and more sustainable approach to production. |

Elucidation of Novel Biological Roles and Therapeutic Potentials

While this compound is primarily known for its contribution to the aroma of fruits and plants, emerging research suggests that as a member of the green leaf volatiles (GLVs), it may possess novel biological roles and potential therapeutic applications. GLVs are a class of volatile organic compounds released by plants in response to tissue damage, such as from herbivory or mechanical stress. nih.govnih.gov

The biological roles of GLVs are multifaceted and include:

Plant Defense: GLVs can act as signaling molecules that prime or induce defense responses in the damaged plant and in neighboring plants. nih.govnih.gov This can lead to the production of compounds that deter herbivores or attract their natural enemies. wikipedia.org

Antimicrobial Activity: Some GLVs have been shown to inhibit the growth of pathogenic bacteria and fungi, suggesting a role in protecting the plant from infection at the site of injury. nih.gov

Insect Communication: GLVs can influence the behavior of insects, acting as attractants for predators or parasitoids of herbivores, or as repellents for the herbivores themselves. wikipedia.org

Given that this compound is a C6-volatile ester, it is plausible that it shares some of these biological activities. Future research is needed to specifically investigate the role of this compound in plant-insect and plant-pathogen interactions.

In terms of therapeutic potential, the biological activities of unsaturated esters are an area of growing interest. Some sugar fatty acid esters have demonstrated antimicrobial and insecticidal properties. mdpi.com Additionally, certain unsaturated ketones and their derivatives have been investigated for their antiproliferative and antioxidant activities. nih.gov While direct evidence for the therapeutic potential of this compound is currently lacking, its chemical structure as an unsaturated ester warrants further investigation into its potential pharmacological effects. Future studies could explore its antimicrobial, anti-inflammatory, and cytotoxic properties.

| Potential Role/Application | Basis for Hypothesis |

| Plant Defense Signaling | As a green leaf volatile, it may be involved in plant-plant and plant-insect communication. nih.govnih.gov |

| Antimicrobial Agent | Many GLVs and other fatty acid esters exhibit antimicrobial properties. nih.govmdpi.com |

| Insect Repellent/Attractant | GLVs are known to mediate interactions between plants and insects. wikipedia.org |

| Antiproliferative/Antioxidant | The α,β-unsaturated ester moiety is a feature in some compounds with these activities. nih.gov |

Environmental Fate and Biogeochemical Cycling Studies

The widespread use of this compound in consumer products such as perfumes, personal care items, and food flavorings necessitates an understanding of its environmental fate and biogeochemical cycling. researchgate.netwomensvoices.org As a volatile organic compound, it can be released into the atmosphere, and through wastewater, it can enter aquatic and terrestrial ecosystems.

The environmental fate of this compound is likely governed by several processes:

Biodegradation: As a fatty acid ester, it is expected to be biodegradable by microorganisms in soil and water. nih.govnih.gov Bacteria and fungi produce lipases that can hydrolyze the ester bond, breaking it down into (E)-2-hexenol and valeric acid. nih.gov These smaller molecules can then be further metabolized. The rate of biodegradation will depend on environmental factors such as temperature, pH, and the microbial community present. nih.govnih.gov

Atmospheric Degradation: In the atmosphere, volatile organic compounds like this compound are subject to degradation by hydroxyl radicals and ozone. copernicus.org These reactions can lead to the formation of secondary organic aerosols and other atmospheric pollutants.

Sorption: The hydrophobicity of the molecule will determine its tendency to sorb to soil organic matter and sediments. mdpi.com This can affect its mobility and bioavailability for biodegradation.

The biogeochemical cycling of esters involves their formation in biological systems (e.g., plants), their release into the environment, their transport and transformation in air, water, and soil, and their eventual mineralization back to carbon dioxide and water. scentjourner.com Understanding this cycle for this compound is crucial for assessing its environmental impact and ensuring its sustainable use.

Future research in this area should focus on:

Determining the rates of biodegradation in different environmental compartments.

Identifying the microbial species and enzymatic pathways involved in its degradation.

Investigating its atmospheric chemistry and potential for long-range transport.

Assessing its potential for bioaccumulation in aquatic organisms.

| Environmental Compartment | Key Processes | Influencing Factors |

| Soil | Biodegradation by microorganisms, Sorption to organic matter | Microbial population, soil type, temperature, pH, moisture |

| Water | Hydrolysis, Biodegradation by aquatic microorganisms | pH, temperature, microbial population, nutrient availability |

| Atmosphere | Photodegradation, Reaction with hydroxyl radicals and ozone | Sunlight intensity, concentration of atmospheric oxidants |

Q & A

Q. What are the established synthetic routes for trans-2-hexenyl valerate, and how can reaction conditions be optimized for high purity?

Methodological Answer: The synthesis involves esterification of trans-2-hexen-1-ol with valeric acid using acid catalysts (e.g., sulfuric acid) under controlled conditions. To optimize purity:

- Use a molar ratio of 1:1.2 (alcohol:acid) to drive the reaction toward ester formation.

- Employ continuous water removal (e.g., Dean-Stark apparatus) to shift equilibrium.

- Purify via fractional distillation or column chromatography to separate unreacted precursors and byproducts .

- For lab-scale synthesis, microwave-assisted esterification reduces reaction time and improves yield .

Q. What analytical techniques are recommended for identifying and quantifying this compound in complex matrices like plant extracts?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Use a polar capillary column (e.g., DB-WAX) with a temperature gradient (50°C to 250°C at 5°C/min). Characteristic ions at m/z 184 (molecular ion) and fragmentation peaks at m/z 85 (valerate moiety) confirm identity .

- Nuclear Magnetic Resonance (NMR): Key signals include δ 5.4–5.6 ppm (vinyl protons of trans-2-hexenyl group) and δ 2.3–2.5 ppm (ester carbonyl protons) .

- Quantify via calibration curves using internal standards (e.g., methyl decanoate) to account for matrix effects .

Q. What are the key biological activities of this compound, and what standardized assays are used to evaluate them?

Methodological Answer:

- Insecticidal Activity: Use fumigation bioassays against Tribolium castaneum. LC₅₀ values vary by developmental stage (e.g., 14.3 µL/L for eggs vs. 70.5 µL/L for pupae). Standardize assays at 25°C and 70% relative humidity .

- Antimicrobial Activity: Conduct disk diffusion assays against Aspergillus flavus and Fusarium graminearum. Minimum inhibitory concentrations (MICs) range from 5–10 µL/L. Include positive controls (e.g., amphotericin B) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported LC₅₀ values for this compound across insect developmental stages?

Methodological Answer:

- Stage-Specific Physiology: Account for cuticle thickness (e.g., pupae have thicker exoskeletons, reducing compound penetration). Use isotopic labeling to track metabolic uptake .

- Enzyme Activity Assays: Compare esterase activity across stages via spectrophotometric methods. Higher esterase levels in larvae may degrade the compound faster, increasing LC₅₀ .

- Standardized Protocols: Ensure uniform exposure time (e.g., 24-hour fumigation) and environmental conditions to minimize variability .

Q. What strategies enhance the antimicrobial efficacy of this compound while minimizing phytotoxicity in agricultural applications?

Methodological Answer:

- Formulation with Adjuvants: Combine with food-grade surfactants (e.g., Tween 80) to improve solubility and bioavailability. Test phytotoxicity on non-target plants (e.g., wheat seedlings) at 0.1–1% (v/v) .

- Synergistic Combinations: Screen with thymol or cinnamic acid derivatives. Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

- Encapsulation: Use chitosan nanoparticles for controlled release, reducing direct contact with plant tissues .

Q. How does the stereochemistry of this compound influence its bioactivity compared to its cis isomer or structural analogs?

Methodological Answer:

- Comparative Bioassays: Test cis-3-hexenyl valerate (CAS 35852-46-1) and trans-2-hexenyl isovalerate (CAS 68698-59-9) under identical conditions. The trans configuration enhances volatility and receptor binding in olfaction assays .

- Molecular Docking: Model interactions with insect odorant-binding proteins (OBPs) or fungal cytochrome P450 enzymes. The trans isomer’s linear structure may improve binding affinity .

Q. What is the natural occurrence of this compound, and how can it be extracted from plant sources for research?

Methodological Answer:

- Natural Sources: Detected in apple cultivars (e.g., ‘Ruixue’) using headspace solid-phase microextraction (HS-SPME). Concentrations range from 11.88–20.56 µg/kg in fruit peels .

- Extraction Methods: Optimize HS-SPME parameters (65°C for 30 min with a DVB/CAR/PDMS fiber). Validate recovery rates using spiked samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.